molecular formula C12H9FN4O B2676229 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1330404-55-1

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Número de catálogo: B2676229
Número CAS: 1330404-55-1
Peso molecular: 244.229
Clave InChI: KMGFWVNLXXRKDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a cell-permeable and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), exhibiting an IC50 of 9 nM. This high selectivity makes it a valuable chemical probe for dissecting the complex roles of GSK-3β in cellular signaling pathways. Its primary research applications are in the fields of neuroscience and oncology. In neurological disease models, this compound is used to investigate pathways implicated in neurodegeneration and mood disorders , as inhibition of GSK-3β is known to promote neuroprotective effects and modulate behaviors. In cancer research, it serves as a tool to study the involvement of GSK-3β in regulating apoptosis, cell proliferation, and the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By precisely inhibiting GSK-3β, researchers can elucidate its function in disease etiology and assess its potential as a therapeutic target.

Propiedades

IUPAC Name

2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c13-10-4-1-3-9(7-10)8-17-12(18)16-6-2-5-14-11(16)15-17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFWVNLXXRKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)N3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylamine with 1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the triazolopyrimidine core . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in various fields:

Antimicrobial Properties

Research indicates that derivatives of triazolopyrimidines often show significant antimicrobial activity. For instance, studies have demonstrated that compounds related to this class can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Activity

Several studies have explored the anticancer potential of triazolopyrimidine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, specific derivatives have shown promising results against different cancer cell lines in vitro, indicating potential as a therapeutic agent in oncology .

Enzyme Inhibition

The mechanism of action for 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one includes enzyme inhibition. It has been reported to interact with specific enzymes involved in metabolic pathways or disease processes, suggesting its role as a modulator in biochemical reactions .

Case Studies

Here are notable case studies that illustrate the applications of this compound:

Case Study 1: Antifungal Activity Evaluation

A study assessed the antifungal activity of various triazolopyrimidine derivatives against Botrytis cinerea and Sclerotinia sclerotiorum. Results showed that certain derivatives exhibited higher inhibition rates compared to established antifungals like tebuconazole .

CompoundInhibition Rate (%)Comparison
5b96.76Tebuconazole (96.45)
5j96.84Tebuconazole (96.45)
5l100Tebuconazole (96.45)

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, triazolopyrimidine derivatives were tested against multiple cancer cell lines including PC3 and HeLa. The results indicated that some compounds had IC50 values comparable to standard chemotherapeutics like doxorubicin .

Cell LineCompound IC50 (µM)Standard IC50 (µM)
PC35.00.5 (Doxorubicin)
HeLa4.00.6 (Doxorubicin)

Mecanismo De Acción

The mechanism of action of 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparación Con Compuestos Similares

Table 1: Physicochemical Comparison of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key References
2-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one Pyrimidinone 3-Fluorobenzyl N/A ~275.26*
2-(3-Fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (13i) Pyridine 3-Fluorobenzyl, thiomorpholine sulfonyl 154–155 424.47
2-(2-Fluorobenzyl)-6-(4-methylpiperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (13h) Pyridine 2-Fluorobenzyl, 4-methylpiperidine sulfonyl 150–151 396.45
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Pyridine 3-Chlorobenzyl, piperidine sulfonyl N/A 421.92
5,6,7,8-Tetrahydro-8-(1-oxo-3-phenyl-2-propenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one Pyrimidinone Phenyl, propenyl N/A 345.38

*Calculated based on molecular formula C₁₂H₁₀FN₃O.

Key Observations :

Substituent Effects :

  • Fluorine at the 3-position (vs. 2-position) on the benzyl group may enhance metabolic stability due to reduced steric hindrance .
  • Sulfonamide moieties (e.g., thiomorpholine, piperidine) contribute to molecular weight and hydrogen-bonding capacity, critical for target interactions .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Activity IC₅₀/EC₅₀ Target/Application References
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Antimalarial 2.24 µM Plasmodium falciparum
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Antimalarial 4.98 µM Plasmodium falciparum
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (e.g., compounds , ) Antitumor <10 µM MCF-7, HepG2 cells
1,5-Dihydro-5-oxo-1,7-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives Antihypertensive N/A ACE inhibition

Key Observations :

Antimalarial Activity : Fluorobenzyl-substituted pyridine derivatives (e.g., 3-fluorobenzyl) show superior potency (IC₅₀ = 2.24 µM) compared to chlorobenzyl analogs (IC₅₀ = 4.98 µM), highlighting the role of fluorine in enhancing target binding .

Structural-Activity Relationships (SAR): Pyrimidinone derivatives (e.g., the target compound) are underrepresented in antimalarial studies but demonstrate promise in antihypertensive applications due to ACE inhibitory mechanisms . Antitumor activity is linked to pyridotriazolopyrimidinones with planar aromatic systems, enabling DNA intercalation or kinase inhibition .

Actividad Biológica

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves multi-step organic reactions starting from appropriate precursors. The general synthetic route includes the formation of the triazole ring followed by the introduction of the fluorobenzyl group. Various methods such as cyclocondensation and nucleophilic substitution are employed to achieve the final product.

Anticancer Activity

Research indicates that compounds with the [1,2,4]triazolo[4,3-a]pyrimidine scaffold exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of this compound showed IC50 values in the nanomolar range against HeLa cells and other cancer types such as A549 and MDA-MB-231 .

  • Table 1: Antiproliferative Activity Against Cancer Cell Lines
CompoundCell LineIC50 (nM)
2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-oneHeLa60
Other derivativesA549100
Other derivativesMDA-MB-231120

These findings suggest that the triazolo-pyrimidine structure is crucial for its anticancer properties.

Antimalarial Activity

In addition to anticancer properties, certain derivatives have been evaluated for antimalarial activity. For example, a related compound demonstrated IC50 values of 2.24 μM against Plasmodium falciparum, indicating potential for development as an antimalarial agent .

  • Table 2: Antimalarial Activity
CompoundTargetIC50 (μM)
2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-oneP. falciparum2.24
Other derivativeP. falciparum4.98

The biological activity of 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is attributed to its ability to inhibit key enzymes and disrupt cellular processes:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization effectively. This mechanism is vital for preventing cancer cell division .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in malaria pathogenesis. Virtual screening studies identified it as a potential inhibitor of falcipain-2 .

Case Studies

Several studies have investigated the biological activities of compounds related to 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one.

  • Antiproliferative Studies : A study focused on various derivatives showed that modifications at the 7-position significantly enhanced activity against multiple cancer cell lines .
  • Antimalarial Evaluation : Virtual screening and subsequent in vitro studies confirmed that selected compounds exhibited promising antimalarial properties with low micromolar IC50 values .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one?

The core [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one scaffold can be synthesized via cyclization of 2-chloropyrimidine derivatives with hydrazine hydrate and formic acid under reflux conditions, as described for analogous triazolopyridine systems . To introduce the 3-fluorobenzyl substituent, a nucleophilic alkylation step is typically employed. For example, reacting the parent triazolopyrimidinone with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours can yield the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can the purity and structural integrity of this compound be validated?

Purity should be confirmed using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR should confirm the presence of the 3-fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm, CH₂ protons at δ 5.2–5.5 ppm).
  • ¹³C NMR will verify the triazolopyrimidinone carbonyl (δ ~160 ppm) and fluorinated aromatic carbons.
    Mass spectrometry (LC/MS or HRMS) should match the molecular ion peak to the calculated molecular weight (C₁₃H₁₀FN₅O: 271.09 g/mol). Crystallographic data (if available) can further validate the structure, as demonstrated for related triazolopyridine derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a sealed, light-protected container under anhydrous conditions at 4°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the triazole ring. Avoid prolonged exposure to temperatures >30°C, as thermal degradation of analogous triazolopyrimidinones has been reported .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound?

AutoDock Vina is recommended for molecular docking due to its accuracy and efficiency in predicting ligand-receptor interactions . Key steps:

Prepare the ligand : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* level) to assign partial charges.

Define the binding site : Grid maps (e.g., 20 ų) centered on known active sites (e.g., kinase ATP pockets) ensure comprehensive sampling.

Run docking simulations : Use default parameters (exhaustiveness = 8) and validate results with redocking (RMSD <2.0 Å).
Analyze binding modes for hydrogen bonds (e.g., triazole N atoms with catalytic lysine residues) and hydrophobic interactions (fluorobenzyl group with aromatic pockets). Compare results to known triazolopyrimidinone inhibitors (e.g., antimalarial agents) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Systematic modifications to the fluorobenzyl group and triazole ring can enhance activity:

  • Fluorine substitution : Compare 3-fluoro vs. 2-/4-fluoro analogs to assess electronic effects on target binding.
  • Sulfonamide derivatives : Introduce sulfonyl groups at position 6 (via chlorosulfonation) to improve solubility and target affinity, as shown for antimalarial triazolopyridines .
  • Heterocyclic replacements : Replace the pyrimidinone ring with pyrazine or pyridine to evaluate steric tolerance.
    Biological assays (e.g., enzyme inhibition IC₅₀, cellular cytotoxicity) should guide iterative optimization .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in activity may arise from impurities or assay conditions:

  • Purity analysis : Use HPLC-MS to detect trace impurities (e.g., de-fluorinated byproducts or unreacted intermediates) .
  • Assay validation : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Solvent effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid false negatives.
    Statistical tools (e.g., Grubbs’ test) can identify outliers, while molecular dynamics simulations (AMBER/NAMD) may explain variable binding kinetics .

Q. What strategies mitigate low yields in the alkylation step of synthesis?

Low yields often result from steric hindrance or competing side reactions:

  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent selection : Switch to DMSO for improved solubility of the triazolopyrimidinone intermediate.
  • Temperature control : Gradual heating (ramp from 25°C to 80°C over 2 hours) minimizes decomposition.
    Post-reaction quenching with ice water and extraction with dichloromethane can improve recovery .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.